molecular formula C19H22N2O2 B5381298 N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide

N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide

Cat. No. B5381298
M. Wt: 310.4 g/mol
InChI Key: CVTXBAOMBMDWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide, also known as MMMP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. MMMP belongs to the class of compounds known as peptidomimetics, which are synthetic molecules that mimic the structure and function of peptides.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in various cellular processes, including viral replication and cell proliferation.
Biochemical and Physiological Effects:
N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of proteases, which are enzymes involved in the cleavage of proteins. N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide in lab experiments is its synthetic nature, which allows for easy modification of its structure and properties. Additionally, N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide has been shown to exhibit a wide range of pharmacological activities, making it a versatile tool for drug discovery and development. However, one of the limitations of using N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide in lab experiments is its complex synthesis method, which may limit its availability and accessibility.

Future Directions

There are several future directions for the study of N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide. One area of research is the development of N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide-based drugs for the treatment of viral infections and cancer. Another area of research is the further elucidation of the mechanism of action of N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide. Additionally, the synthesis of N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide analogs with improved pharmacological properties is an area of future research.

Synthesis Methods

The synthesis of N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide involves several steps, including the condensation of 3-aminobenzophenone with methyl acrylate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the intermediate with N-methyl-N-(tert-butoxycarbonyl)glycine to yield N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide.

Scientific Research Applications

N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide has been found to inhibit the replication of several viruses, including HIV-1 and HCV. It has also been shown to exhibit cytotoxic effects against various cancer cell lines.

properties

IUPAC Name

N-methyl-N-[4-(methylamino)-4-oxobutan-2-yl]-3-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14(12-18(22)20-2)21(3)19(23)17-11-7-10-16(13-17)15-8-5-4-6-9-15/h4-11,13-14H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTXBAOMBMDWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC)N(C)C(=O)C1=CC=CC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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